molecular formula C10H12N4O2 B8630423 2-(Acetylhydrazono)-2-phenylacetohydrazide

2-(Acetylhydrazono)-2-phenylacetohydrazide

Cat. No. B8630423
M. Wt: 220.23 g/mol
InChI Key: GMMXCUJVWPKZDL-UHFFFAOYSA-N
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Patent
US03959372

Procedure details

175 g (0.8 mol) of phenylglyoxylic acid hydrazide-2-acetylhydrazone were dissolved in 2 liters of ethanol and the solution was heated to boil under reflux for 12 hours. After cooling, the product which had precipitated was filtered off. The mother liquor was partially freed from the solvent; on cooling, a further precipitate was obtained, which was also filtered off and well washed with water. The combined precipitates were dried. 123 g (76% of theory) of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-(4H)-one of melting point 160°-163°C. were obtained.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][N:5]=[C:6]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([NH:9][NH2:10])=[O:8])(=O)[CH3:2]>C(O)C>[NH2:10][N:9]1[C:7](=[O:8])[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:5][N:4]=[C:1]1[CH3:2]

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(C)(=O)NN=C(C(=O)NN)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
a further precipitate was obtained
FILTRATION
Type
FILTRATION
Details
which was also filtered off
WASH
Type
WASH
Details
well washed with water
CUSTOM
Type
CUSTOM
Details
The combined precipitates
CUSTOM
Type
CUSTOM
Details
were dried

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NN=C(C1=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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